![molecular formula C13H10Cl2N4O B5298142 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol, also known as BTA-DMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is not fully understood. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in cell death. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can also inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to have low toxicity in vitro and in vivo. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can cause oxidative stress and DNA damage in cancer cells. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has also been shown to inhibit the activity of some enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several advantages for lab experiments, including its low toxicity, ability to selectively target cancer cells, and ease of synthesis. However, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol also has some limitations, including its limited solubility in water and potential for photodegradation.
Future Directions
There are several future directions for 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol research. One direction is to investigate the potential of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol as a photosensitizer for photodynamic therapy. Another direction is to study the mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol in more detail to better understand its effects on cancer cells. Additionally, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be modified to improve its solubility and stability, which can enhance its potential for therapeutic applications.
Synthesis Methods
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be synthesized through a multistep process that involves the reaction of 4,6-dichloro-phenol with 1H-1,2,3-benzotriazole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and antimicrobial activity. In cancer therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be used as a photosensitizer to selectively destroy cancer cells. In antimicrobial activity, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAMRMBKRZMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.